Benzyl 2-(3-(methylamino)propyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 2-(3-(methylamino)propyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(3-(methylamino)propyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(3-(methylamino)propyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
Benzyl 2-(3-(methylamino)propyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 2-(3-(methylamino)propyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit cholinesterase enzymes, which are involved in the breakdown of neurotransmitters.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-(3-hydroxy-1-(methylamino)propyl)piperidine-1-carboxylate
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- 2-amino-4-(1-piperidine)pyridine derivatives
Uniqueness
Benzyl 2-(3-(methylamino)propyl)piperidine-1-carboxylate is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it valuable for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H26N2O2 |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
benzyl 2-[3-(methylamino)propyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O2/c1-18-12-7-11-16-10-5-6-13-19(16)17(20)21-14-15-8-3-2-4-9-15/h2-4,8-9,16,18H,5-7,10-14H2,1H3 |
InChI Key |
RIDYJBLJRVBPKD-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCC1CCCCN1C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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